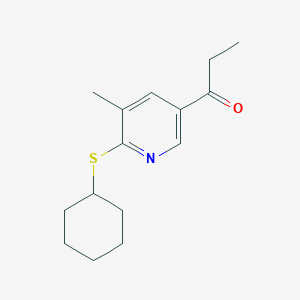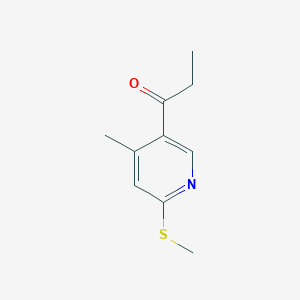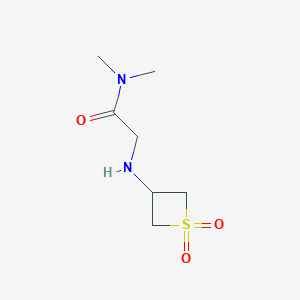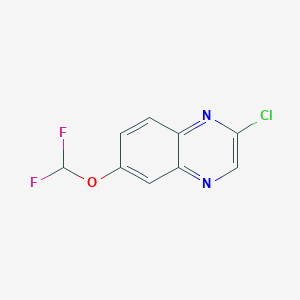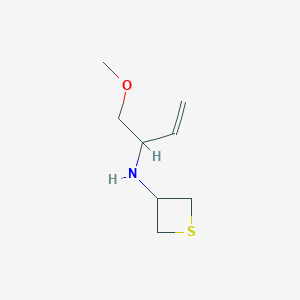
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) for oxidation . The synthetic route can be summarized as follows:
Starting Materials: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, sodium phenolates, and thiophenolate.
Reaction Conditions: Oxidation using H2O2.
Products: this compound and other thietane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can lead to the formation of 3-aryloxythietane-1,1-dioxides .
Aplicaciones Científicas De Investigación
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other thietane derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems The compound’s effects are likely mediated through its sulfur-containing thietane ring, which can interact with various enzymes and receptors
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- 3-aryloxythietane-1,1-dioxides
- 3-phenylsulfanylthietane-1,1-dioxide
Uniqueness
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxybutan-2-yl group attached to the thietane ring. This structural feature distinguishes it from other thietane derivatives and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15NO3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C7H15NO3S/c1-5(6(2)9)8-7-3-12(10,11)4-7/h5-9H,3-4H2,1-2H3 |
Clave InChI |
KHRPLSXOYGZAHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)O)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
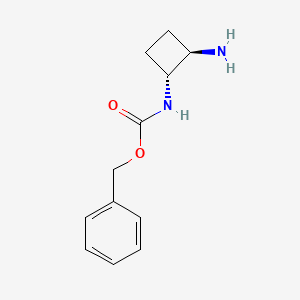

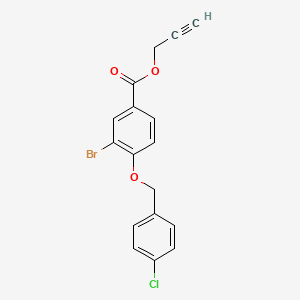

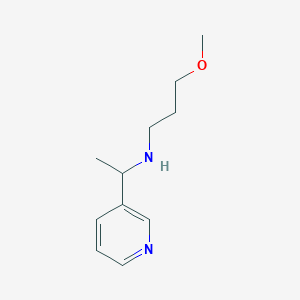
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
